molecular formula C16H13Cl2NO5S B2549794 Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-64-3

Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2549794
CAS RN: 339113-64-3
M. Wt: 402.24
InChI Key: LCCAHCFTYHJVPG-UHFFFAOYSA-N
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Description

The compound of interest, Dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, is a complex organic molecule that likely contains a pyrrolo[1,2-c]thiazole core structure, which is a fused bicyclic system combining pyrrole and thiazole rings. This compound is not directly mentioned in the provided papers, but the papers do discuss related structures and synthesis methods that can provide insight into the compound's characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from commercially available materials. For example, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved in four steps, including the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring formation . This suggests that the synthesis of the compound may also involve similar heterocyclization techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and showed an orthorhombic space group with specific unit cell parameters . Density Functional Theory (DFT) calculations are often used to predict the electronic properties and molecular geometry of such compounds . These methods could be applied to the compound of interest to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups and electronic properties. The presence of chlorophenyl groups, as seen in the related compound methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, suggests potential reactivity in nucleophilic substitution reactions . Additionally, the presence of a pyrrolo[1,2-c]thiazole core could imply reactivity in cycloaddition reactions, as demonstrated by the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from related structures. For example, the presence of dichloro substituents can influence the electron distribution and charge on the molecule, affecting its dipole moment and reactivity . The compound's solubility, melting point, and stability can also be influenced by the presence of substituents and the overall molecular geometry, as seen in the stability comparison between methyl and chloro derivatives of benzimidazoles .

Scientific Research Applications

Cycloaddition Reactions

The pyrrolo[1,2-c]thiazole, generated by dehydration of a similar compound, acts as a thiocarbonyl ylide in cycloaddition to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This behavior is partially explained by Frontier Molecular Orbital theory (Sutcliffe et al., 2000).

Synthesis and Antileukemic Activity

Treatment of specific prolines and thiazolidine-4-carboxylic acid with acetic anhydride and dimethyl acetylenedicarboxylate led to derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, showing promising antileukemic activity (Ladurée et al., 1989).

Chemical Transformations

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from a similar compound, was transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the versatility of these compounds in synthesizing various heterocyclic systems (Žugelj et al., 2009).

Conformational Behavior

The structure of a closely related compound was investigated in various states by infrared spectroscopy and computational methods, highlighting the importance of understanding the molecular conformation in different environments (Kaczor et al., 2006).

Synthesis of Heterocyclic Compounds

Dimethyl acetone-1,3-dicarboxylates and derivatives, similar to the queried compound, are used as building blocks in constructing various five- and six-membered heterocyclic systems and their fused analogs, demonstrating the compound's role in diverse chemical syntheses (Stanovnik & Grošelj, 2010).

properties

IUPAC Name

dimethyl 5-(3,4-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5S/c1-23-15(20)12-11-6-25(22)7-19(11)14(13(12)16(21)24-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCAHCFTYHJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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